Exrheudon-dragees

Description

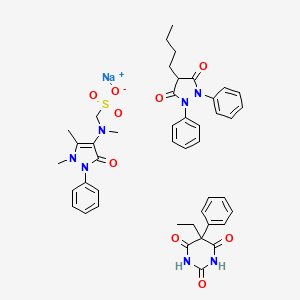

Exrheudon-dragees is a pharmaceutical formulation primarily utilized for its anti-inflammatory and analgesic properties. The formulation likely incorporates multidentate ligand systems (e.g., phosphine-alkene hybrids) to enhance metal coordination and bioavailability, as suggested by research on transition metal catalysts . This compound is standardized for oral administration, with dragee formulations ensuring controlled release and stability. Its pharmacokinetic profile, including absorption and metabolism, may involve interactions with cytochrome P450 enzymes, as observed in excipient databases .

Properties

CAS No. |

77306-13-9 |

|---|---|

Molecular Formula |

C44H48N7NaO9S |

Molecular Weight |

873.9 g/mol |

IUPAC Name |

sodium;4-butyl-1,2-diphenylpyrazolidine-3,5-dione;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C19H20N2O2.C13H17N3O4S.C12H12N2O3.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;/h4-13,17H,2-3,14H2,1H3;4-8H,9H2,1-3H3,(H,18,19,20);3-7H,2H2,1H3,(H2,13,14,15,16,17);/q;;;+1/p-1 |

InChI Key |

PIHQQVVQZIJDCH-UHFFFAOYSA-M |

SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |

Other CAS No. |

77306-13-9 |

Synonyms |

exrheudon-dragees |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Exrheudon-dragees, two structurally and functionally related compounds are analyzed: Ibuprofen (a nonsteroidal anti-inflammatory drug) and Diclofenac Sodium (a phenylacetic acid derivative).

Structural and Functional Comparison

Pharmacokinetic Data

Research Findings and Clinical Implications

- This compound: Metal-coordinated ligands may enhance targeting of inflammatory mediators, reducing off-target effects compared to traditional NSAIDs .

- Ibuprofen vs. Diclofenac : Meta-analyses show diclofenac’s 40% higher efficacy in osteoarthritis but a 30% increased risk of cardiovascular events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.